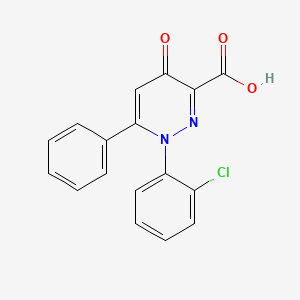
1-(2-Chlorophenyl)-4-oxo-6-phenylpyridazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-4-oxo-6-phenylpyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a chlorophenyl group, a phenyl group, and a carboxylic acid group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
The synthesis of 1-(2-Chlorophenyl)-4-oxo-6-phenylpyridazine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate can yield the corresponding hydrazide, which upon further reaction with a suitable diketone, forms the desired pyridazine derivative. The reaction conditions typically involve refluxing in an appropriate solvent such as ethanol or acetic acid, with the addition of catalysts like acetic anhydride to facilitate the cyclization process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
1-(2-Chlorophenyl)-4-oxo-6-phenylpyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones in the presence of acid or base catalysts, forming various heterocyclic compounds.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon, copper(I) iodide, and trifluoroacetic acid .
科学的研究の応用
1-(2-Chlorophenyl)-4-oxo-6-phenylpyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
作用機序
The mechanism of action of 1-(2-Chlorophenyl)-4-oxo-6-phenylpyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .
類似化合物との比較
1-(2-Chlorophenyl)-4-oxo-6-phenylpyridazine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-4-oxo-6-methylpyridazine-3-carboxylic acid: This compound has a methyl group instead of a phenyl group, which may result in different chemical and biological properties.
1-(2-Bromophenyl)-4-oxo-6-phenylpyridazine-3-carboxylic acid: The substitution of chlorine with bromine can affect the compound’s reactivity and interactions with biological targets.
1-(2-Chlorophenyl)-4-oxo-6-phenylpyrimidine-3-carboxylic acid: The replacement of the pyridazine ring with a pyrimidine ring can lead to variations in the compound’s chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which make it a valuable compound for various research applications.
特性
分子式 |
C17H11ClN2O3 |
|---|---|
分子量 |
326.7 g/mol |
IUPAC名 |
1-(2-chlorophenyl)-4-oxo-6-phenylpyridazine-3-carboxylic acid |
InChI |
InChI=1S/C17H11ClN2O3/c18-12-8-4-5-9-13(12)20-14(11-6-2-1-3-7-11)10-15(21)16(19-20)17(22)23/h1-10H,(H,22,23) |
InChIキー |
UYBBSEWPIBSXFC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=NN2C3=CC=CC=C3Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z)-3-hexyl-2-[(E)-3-(1-methylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B13857923.png)
![(Z)-4-[(Hydroxyimino)(2-hydroxy-4-methoxyphenyl)methyl]-1-piperidinecarboxylic Acid Phenylmethyl Ester](/img/structure/B13857928.png)
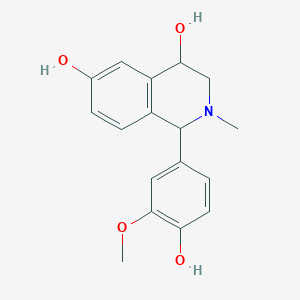


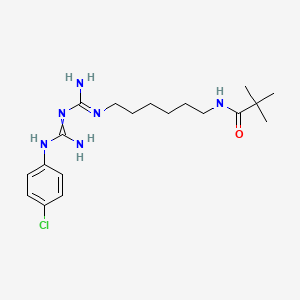

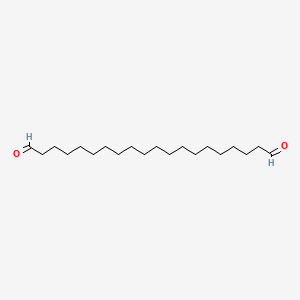
![Methyl 6-bromo-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13857976.png)
![1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt](/img/structure/B13857977.png)
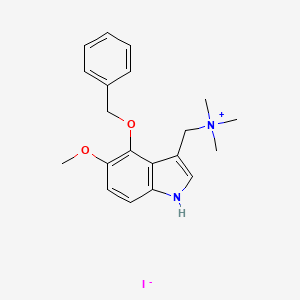
![Methyl N-[(5-bromo-1H-indol-3-yl)methyl]carbamodithioate](/img/structure/B13857980.png)
![N,N-dimethyl-4-[4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate](/img/structure/B13857992.png)
